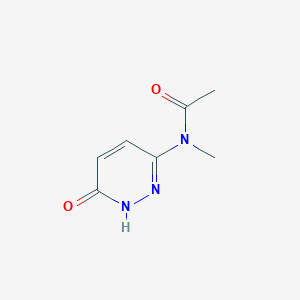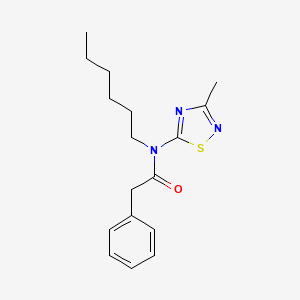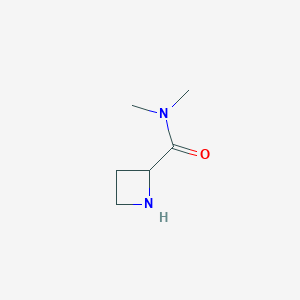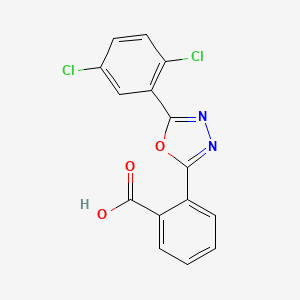
tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 It is a piperidine derivative that features a tert-butyl ester group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the design of new drugs or as a probe to study biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications, including the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-((1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate is unique due to its specific combination of a pyrazole moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer better stability, binding affinity, or reactivity, depending on the context .
Propriétés
Formule moléculaire |
C14H23N3O2 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl 4-(1H-pyrazol-4-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-6-4-11(5-7-17)8-12-9-15-16-10-12/h9-11H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
TUOUIPGDTJUVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
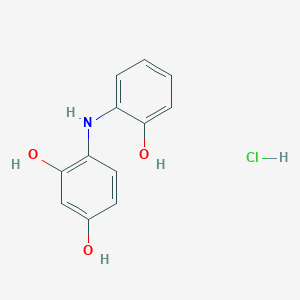
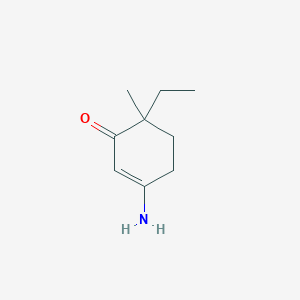
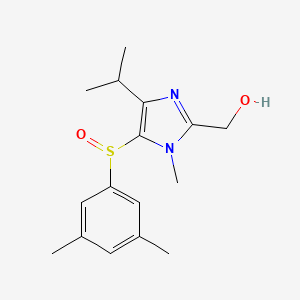
![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)

